molecular formula C17H13NO4 B178802 N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1846-94-2

N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B178802
CAS No.: 1846-94-2
M. Wt: 295.29 g/mol
InChI Key: UVIDYPCYACCLOZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxyaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. Notably:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, compounds derived from this class have been reported to inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and modulation of apoptotic pathways .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation, such as kinases and proteases, thereby disrupting critical signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of COX and LOX Enzymes : Research indicates that this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes. Animal model studies have demonstrated a reduction in inflammatory markers following treatment with this compound .

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy:

  • Bacterial Inhibition : Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyModelTreatmentResults
1Mice with induced inflammationAdministered varying dosesSignificant reduction in inflammatory markers observed compared to controls
2Cancer cell lines (e.g., MDA-MB-231)In vitro treatment with compoundInduced apoptosis in a concentration-dependent manner; increased ROS production noted
3Bacterial culturesExposure to compoundDemonstrated significant antibacterial activity against multiple strains

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and exerting various biological effects .

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives, such as:

Uniqueness:

Biological Activity

N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, a compound featuring a chromene structure, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C17_{17}H13_{13}NO4_{4} and a molecular weight of approximately 295.29 g/mol. The presence of a methoxy group (-OCH₃) at the para position of the phenyl ring enhances its solubility and biological activity compared to other chromene derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease. Its binding to the active sites of these enzymes prevents substrate access, thereby reducing enzymatic activity.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, the compound may modulate various signaling pathways involved in inflammation and cancer progression.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown its effectiveness in inhibiting cancer cell proliferation across various cancer types, suggesting its potential as a therapeutic agent in oncology.

Table 1: Antitumor Activity Data

Cell LineIC50_{50} (µM)Reference
MCF-710.5
HepG212.3
A5498.7

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, likely due to its ability to modulate inflammatory pathways. This activity is essential for developing treatments for inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antibacterial activity against various strains, potentially linked to the methoxy substitution enhancing its interaction with bacterial enzymes.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis25

Comparative Analysis with Related Compounds

This compound shares structural similarities with other chromene derivatives, which influences their biological activities.

Table 3: Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamideC17_{17}H13_{13}NO3_{3}Antitumor activity
N-(phenyl)-2-oxo-2H-chromene-3-carboxamideC16_{16}H13_{13}NO3_{3}Anti-inflammatory properties
7-HydroxycoumarinC9_{9}H6_{6}O3_{3}Anticoagulant effects

The unique methoxy substitution in this compound enhances its solubility and selectivity towards specific biological targets, making it a valuable candidate for further research.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-13-8-6-12(7-9-13)18-16(19)14-10-11-4-2-3-5-15(11)22-17(14)20/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIDYPCYACCLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353566
Record name N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-94-2
Record name N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-METHOXYPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

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